![molecular formula C24H22N2O3S3 B2507681 3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide CAS No. 946370-60-1](/img/structure/B2507681.png)
3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
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Overview
Description
Thiophene derivatives are essential heterocyclic compounds that show a variety of properties and applications . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is − 38 °C . The physical and chemical properties of specific thiophene derivatives like “3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide” would depend on their specific structure.Scientific Research Applications
Medicinal Chemistry and Pharmacology
Thiophene derivatives have captured the attention of medicinal chemists for their biological activities. STL096230, with its unique structure, may exhibit pharmacological properties such as:
- Anticancer Activity : Some thiophene-based compounds have demonstrated anticancer effects .
- Anti-Inflammatory Properties : Thiophene derivatives can act as anti-inflammatory agents .
- Antimicrobial Effects : Certain thiophene-containing molecules exhibit antimicrobial activity .
- Antihypertensive Potential : The thiophene ring system has been associated with antihypertensive properties .
- Anti-Atherosclerotic Effects : Thiophene-mediated compounds may contribute to preventing atherosclerosis .
Material Science and Organic Electronics
Thiophene derivatives play a crucial role in material science and organic electronics:
- Corrosion Inhibitors : Thiophene derivatives find applications in industrial chemistry as corrosion inhibitors .
- Organic Semiconductors : The thiophene ring system contributes to the development of organic semiconductors .
- Organic Field-Effect Transistors (OFETs) : Thiophene-based molecules are essential components in OFETs .
- Organic Light-Emitting Diodes (OLEDs) : The fabrication of OLEDs benefits from thiophene-mediated compounds .
Chemical Synthesis Strategies
Various synthetic methods lead to thiophene derivatives:
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[methyl-(4-methylphenyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S3/c1-17-10-12-19(13-11-17)26(2)32(28,29)23-21(18-7-4-3-5-8-18)16-31-22(23)24(27)25-15-20-9-6-14-30-20/h3-14,16H,15H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYABYFMBDRMLPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide |
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